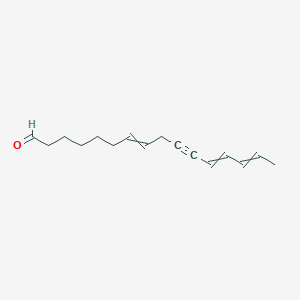

Hexadeca-7,12,14-trien-10-ynal

Description

Hexadeca-7,12,14-trien-10-ynal is a complex unsaturated aldehyde featuring a 16-carbon backbone with three conjugated double bonds (at positions 7, 12, and 14) and a triple bond at position 10. The terminal aldehyde group (-CHO) confers electrophilic reactivity, making it a candidate for synthetic organic chemistry applications, such as cross-coupling reactions or natural product synthesis.

Properties

CAS No. |

113563-13-6 |

|---|---|

Molecular Formula |

C16H22O |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

hexadeca-7,12,14-trien-10-ynal |

InChI |

InChI=1S/C16H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-5,9-10,16H,8,11-15H2,1H3 |

InChI Key |

CYFYPHAGTPJDOI-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC#CCC=CCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadeca-7,12,14-trien-10-ynal can be synthesized through a series of organic reactions. One common method involves the aldol condensation of citral with a suitable alkyne, followed by selective hydrogenation and oxidation steps. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as Amberlyst A-26 OH, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Hexadeca-7,12,14-trien-10-ynal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, depending on the reagents used.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for reduction reactions.

Substitution: Halogenation reagents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed

Oxidation: Hexadeca-7,12,14-trienoic acid.

Reduction: Hexadeca-7,12,14-trien-10-ene.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Hexadeca-7,12,14-trien-10-ynal has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexadeca-7,12,14-trien-10-ynal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

(E)-10-Hexadecenal (CAS 72698-30-7)

Structural Differences :

- (E)-10-Hexadecenal is a monounsaturated aldehyde with a single trans double bond at position 10, lacking the triple bond and additional double bonds present in Hexadeca-7,12,14-trien-10-ynal .

- Molecular weight: 238.4 g/mol (calculated for C₁₆H₃₀O), compared to this compound’s theoretical molecular weight of 228.3 g/mol (C₁₆H₂₀O).

Hexadeca-7,10,13-trienoyl-CoA (HMDB0301278)

Functional Group Contrast :

- Hexadeca-7,10,13-trienoyl-CoA is a thioester derivative of a similar trienoyl fatty acid but linked to coenzyme A, critical for β-oxidation and mitochondrial energy metabolism .

- The aldehyde group in this compound contrasts with the thioester bond in the CoA derivative, limiting its direct biological role but enhancing its utility in abiotic synthesis.

General Trends in Polyunsaturated Aldehydes

- Stability : Compounds with conjugated double and triple bonds (e.g., this compound) are prone to isomerization or oxidation, requiring stabilization under inert conditions.

- Synthetic Utility : Aldehydes with multiple unsaturated bonds serve as precursors for fragrances, polymers, or bioactive molecules, though toxicity and handling challenges vary with structure.

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Reactivity Indicators

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.